

# Application Notes and Protocols for (Asp)2-Rhodamine 110 in Cellular Assays

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## Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023

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## Introduction

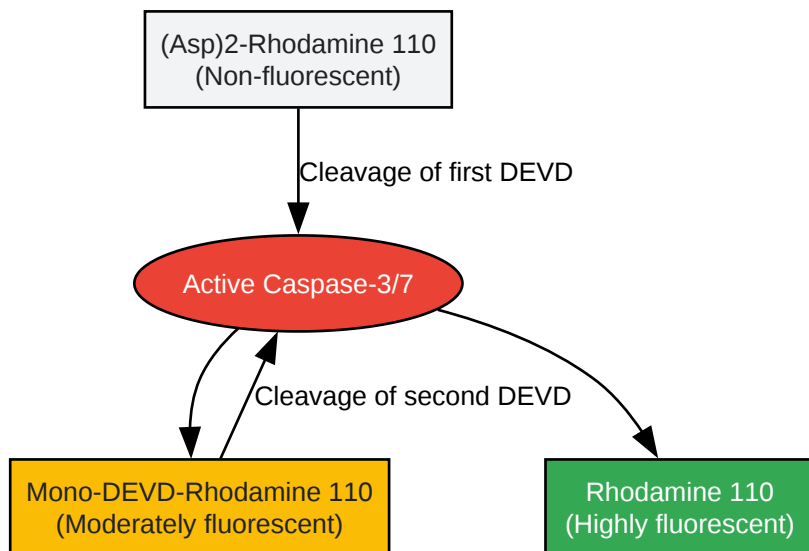
**(Asp)2-Rhodamine 110**, also known as Z-DEVD-R110, is a fluorogenic substrate primarily utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This bisamide derivative of rhodamine 110 is intrinsically non-fluorescent. Upon cleavage by active caspase-3 or -7, it undergoes a two-step process, yielding a highly fluorescent rhodamine 110 product. This property makes it a valuable tool in the study of programmed cell death in various research and drug development contexts.

These application notes provide detailed protocols for the use of **(Asp)2-Rhodamine 110** in both cell lysate-based assays and as an investigational probe for live, intact cells. It is important to note that while its use in cell lysates is well-established, its application in living cells can be more challenging due to variable cell permeability.

## Mechanism of Action

The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a rhodamine 110 molecule. In its native state, the rhodamine 110 fluorophore is quenched. In the presence of active caspase-3 or -7, the enzyme specifically recognizes and cleaves the peptide bonds after the aspartate residues. This enzymatic cleavage occurs in two steps, first releasing a mono-substituted intermediate and then the free rhodamine 110, which exhibits strong green fluorescence upon excitation.

## Mechanism of (Asp)2-Rhodamine 110 Cleavage



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Caption: Cleavage of **(Asp)2-Rhodamine 110** by active caspase-3/7.

## Quantitative Data Summary

The working concentration and incubation time for **(Asp)2-Rhodamine 110** can vary depending on the application and cell type. The following table summarizes typical conditions, primarily for cell lysate-based assays, as this is the most common application.

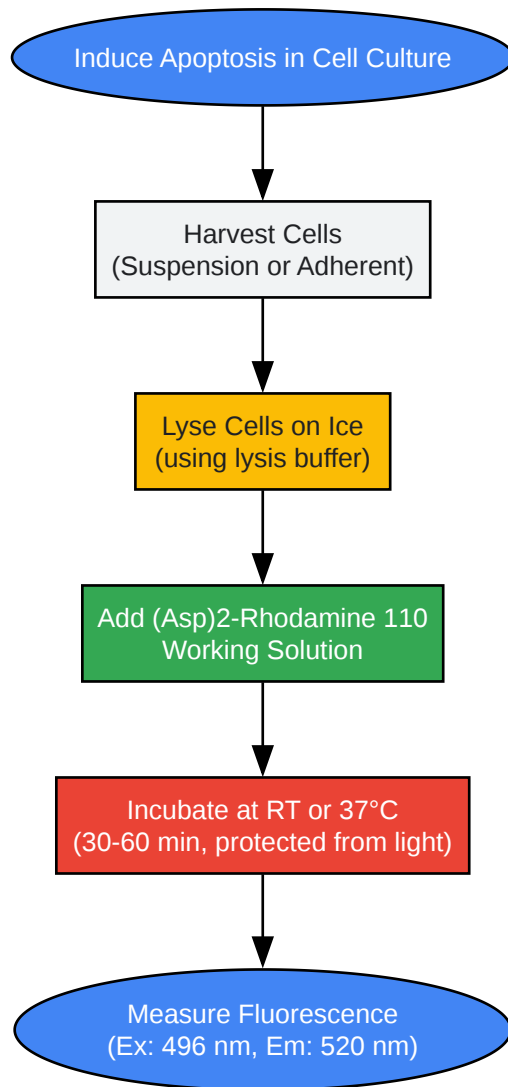
Parameter	Cell Lysate Assays	Live Cell Assays (Investigational)
Working Concentration	10 - 100 $\mu$ M	1 - 20 $\mu$ M (Requires optimization)
Incubation Time	30 - 60 minutes	30 - 120 minutes (Requires optimization)
Incubation Temperature	Room Temperature or 37°C	37°C
Excitation Maximum	~496 nm	~496 nm
Emission Maximum	~520 nm	~520 nm

## Experimental Protocols

### Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates (Recommended)

This is the most robust and widely used method for quantifying caspase-3/7 activity using **(Asp)2-Rhodamine 110**.

## Workflow for Caspase-3/7 Assay in Cell Lysates



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Caption: Workflow for cell lysate-based caspase-3/7 assay.

Materials:

- **(Asp)2-Rhodamine 110 (Z-DEVD-R110)**
- DMSO

- Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)
- Assay Buffer (similar to lysis buffer, may vary by kit)
- 96-well black microplate
- Fluorescence microplate reader
- Positive and negative control cells (e.g., cells treated with an apoptosis inducer like staurosporine and untreated cells)

#### Procedure:

- Preparation of Stock Solution:
  - Prepare a 1-10 mM stock solution of **(Asp)2-Rhodamine 110** in DMSO.
  - Store the stock solution in aliquots at -20°C, protected from light.
- Cell Preparation and Lysis:
  - Seed cells in a suitable culture vessel and treat with apoptosis-inducing and control agents.
  - For adherent cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add 50-100 µL of chilled Cell Lysis Buffer per well (for a 96-well plate) and incubate on ice for 10-30 minutes.
  - For suspension cells: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100,000 - 1,000,000 cells in 50 µL). Incubate on ice for 10-30 minutes.
  - If necessary, centrifuge the lysate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube or well.
- Assay:

- Prepare a working solution of **(Asp)2-Rhodamine 110** by diluting the stock solution in Assay Buffer to a final concentration of 10-100  $\mu$ M.
- Add an equal volume of the substrate working solution to the cell lysate in the 96-well black microplate.
- Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader with excitation at approximately 496 nm and emission at approximately 520 nm.

## Protocol 2: Live-Cell Caspase-3/7 Detection by Fluorescence Microscopy (Investigational)

This protocol is a starting point for optimization, as the cell permeability of **(Asp)2-Rhodamine 110** can be a limiting factor.

Materials:

- **(Asp)2-Rhodamine 110**
- DMSO
- Live-cell imaging medium (e.g., phenol red-free medium)
- Hoechst 33342 (for nuclear counterstaining, optional)
- Fluorescence microscope with appropriate filters

Procedure:

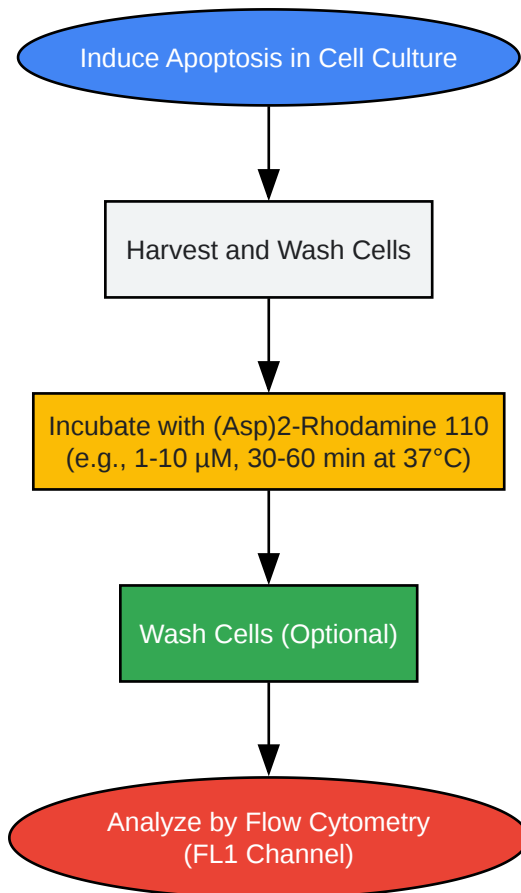
- Cell Preparation:
  - Seed cells on a suitable imaging dish or slide and culture overnight.
  - Induce apoptosis in the desired wells, leaving control wells untreated.
- Probe Loading:

- Prepare a working solution of **(Asp)2-Rhodamine 110** in live-cell imaging medium. A starting concentration range of 1-10  $\mu$ M is recommended for optimization.
- Remove the culture medium from the cells and wash once with warm PBS or imaging medium.
- Add the probe-containing medium to the cells.
- Incubate at 37°C in a cell culture incubator for 30-60 minutes.
- Imaging:
  - After incubation, you may wash the cells gently with warm imaging medium to remove excess probe, or image directly.
  - If desired, add a nuclear counterstain like Hoechst 33342 during the last 5-10 minutes of incubation.
  - Image the cells using a fluorescence microscope with filter sets appropriate for green fluorescence (e.g., FITC channel). Apoptotic cells with active caspase-3/7 should exhibit a noticeable increase in green fluorescence compared to non-apoptotic cells.

## Protocol 3: Live-Cell Caspase-3/7 Detection by Flow Cytometry (Investigational)

Similar to the microscopy protocol, this method requires optimization for your specific cell type.

## Investigational Workflow for Live-Cell Flow Cytometry



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